8-Azidoadenosine diphosphate

Poly(ADP-ribose) glycohydrolase Photoaffinity labeling Enzyme inhibition

8-Azidoadenosine diphosphate (8-N3-ADP, CAS 59432-65-4) is a modified ribonucleotide diphosphate that serves as a photoaffinity probe and clickable ADP analog. Characterized by an azido group at the C8 position of the adenine ring, this compound enables covalent labeling of nucleotide-binding proteins upon UV irradiation, and it also functions as a substrate for click chemistry applications due to its azide moiety.

Molecular Formula C10H14N8O10P2
Molecular Weight 468.21 g/mol
CAS No. 59432-65-4
Cat. No. B1202662
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Azidoadenosine diphosphate
CAS59432-65-4
Synonyms8-azido-ADP
8-azidoadenosine diphosphate
8-N(3)ADP
8-N3ADP
Molecular FormulaC10H14N8O10P2
Molecular Weight468.21 g/mol
Structural Identifiers
SMILESC1=NC(=C2C(=N1)N(C(=N2)N=[N+]=[N-])C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N
InChIInChI=1S/C10H14N8O10P2/c11-7-4-8(14-2-13-7)18(10(15-4)16-17-12)9-6(20)5(19)3(27-9)1-26-30(24,25)28-29(21,22)23/h2-3,5-6,9,19-20H,1H2,(H,24,25)(H2,11,13,14)(H2,21,22,23)/t3-,5-,6-,9-/m1/s1
InChIKeyQKOGBDPZPKWEHG-UUOKFMHZSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





8-Azidoadenosine Diphosphate (CAS 59432-65-4): A High-Potency Photoreactive ADP Analog for ATPase and PARG Studies


8-Azidoadenosine diphosphate (8-N3-ADP, CAS 59432-65-4) is a modified ribonucleotide diphosphate that serves as a photoaffinity probe and clickable ADP analog [1]. Characterized by an azido group at the C8 position of the adenine ring, this compound enables covalent labeling of nucleotide-binding proteins upon UV irradiation, and it also functions as a substrate for click chemistry applications due to its azide moiety . Unlike standard ADP, 8-azido-ADP provides spatial and temporal control over protein interactions, making it essential for mapping catalytic sites in ATPases, P-glycoprotein, and poly(ADP-ribose) glycohydrolase (PARG) [2].

Why Generic Substitution Fails: Critical Functional Distinctions of 8-Azidoadenosine Diphosphate Over Standard ADP and Non-Azido Analogs


Standard adenosine diphosphate (ADP) cannot be substituted for 8-azido-ADP in photoaffinity labeling experiments because it lacks the photoreactive azido group required for covalent protein modification [1]. While other photoreactive ADP analogs exist (e.g., 2-azido-ADP derivatives), their binding affinities and target selectivity differ substantially from 8-azido-ADP, as shown by 80-fold differences in inhibitory potency against poly(ADP-ribose) glycohydrolase [2]. Furthermore, non-azido nucleotide analogs such as TNP-ADP provide fluorescent detection but lack the click chemistry compatibility inherent to 8-azido-ADP, limiting downstream conjugation and multiplexed assay development [3].

Quantitative Differentiation of 8-Azidoadenosine Diphosphate: Comparative Binding, Inhibition, and Functional Data


80-Fold Greater Inhibitory Potency Against Poly(ADP-ribose) Glycohydrolase Compared to Isomeric 2-Azido Analog

8-N3-ADP-HPD (a derivative of 8-azido-ADP) inhibited poly(ADP-ribose) glycohydrolase activity by 50% at approximately 1 µM, whereas the isomeric 2-azido-ADP-HPD required an 80-fold higher concentration to achieve the same effect, demonstrating the critical importance of the azido group position at C8 versus C2 for target engagement [1].

Poly(ADP-ribose) glycohydrolase Photoaffinity labeling Enzyme inhibition

High-Affinity Binding to Na,K-ATPase with KD of 0.11 µM for TNP-8-N3-ADP Derivative

The TNP derivative of 8-azido-ADP (TNP-8N3-ADP) binds to native Na,K-ATPase with a dissociation constant (KD) of 0.11 µM, as determined by hyperbolic increases in photoinactivation rate constants [1]. This high-affinity interaction allows precise mapping of the high-affinity ATP binding site, a capability not achievable with standard ADP due to its reversible and non-covalent binding nature.

Na,K-ATPase P-type ATPases Nucleotide binding sites

Irreversible Inhibition and Covalent Labeling of Sarcoplasmic Reticulum Ca-ATPase Catalytic Site with Kd = 30 µM

8-N3-ADP binds to the catalytic site of sarcoplasmic reticulum Ca-ATPase with an apparent Kd value of 30 µM in the presence of EGTA, and upon photoirradiation, it produces irreversible inhibition of ATPase activity with stoichiometric covalent labeling [1]. The labeled peptide was identified as Val-530 to Arg-534 with specific incorporation at Thr-532 and Thr-533, demonstrating precise site-directed mapping capability.

Ca-ATPase Sarcoplasmic reticulum Enzyme mechanism

Identification of Conserved Tyrosine Residues as Primary Reaction Targets in P-glycoprotein Nucleotide Binding Sites

Photoaffinity labeling of hamster P-glycoprotein with radioactive Mg-8-azido-ADP, trapped by vanadate or beryllium fluoride, identified Tyr-1041 (C-terminal) and Tyr-398 (N-terminal) as primary reaction targets [1]. Both tyrosines are conserved across hamster, mouse, and human P-glycoproteins, demonstrating the utility of 8-azido-ADP for cross-species mapping of nucleotide binding sites in ABC transporters.

P-glycoprotein Multidrug resistance ABC transporters

Click Chemistry Compatibility Enables Downstream Conjugation with Alkyne-Functionalized Probes

The azido group at the C8 position of 8-azido-ADP serves as a functional handle for copper-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC) reactions, allowing covalent conjugation to alkyne-functionalized fluorophores, biotin, or affinity tags . This dual functionality (photoreactivity plus click compatibility) distinguishes 8-azido-ADP from non-azido photoreactive analogs (e.g., benzophenone-ADP) and from standard ADP, which lacks any conjugation handle.

Click chemistry Protein labeling Chemical biology

High-Impact Applications of 8-Azidoadenosine Diphosphate in Biomedical Research


Mapping Nucleotide Binding Sites in P-type ATPases (Na,K-ATPase, Ca-ATPase)

Use 8-azido-ADP or its TNP derivative at 0.1-30 µM concentrations for photoaffinity labeling of P-type ATPase catalytic sites. The covalent attachment enables subsequent tryptic digestion, HPLC purification, and Edman degradation or mass spectrometry to identify specific labeled residues (e.g., Thr-532/533 in Ca-ATPase; Lys-480 in Na,K-ATPase), providing definitive structural data on nucleotide binding domains [1]. This approach is validated in both sarcoplasmic reticulum Ca-ATPase [2] and Na,K-ATPase [3] and is essential for mechanistic studies of ion pumps.

Investigating Poly(ADP-ribose) Glycohydrolase (PARG) Inhibitor Binding and Polymer Recognition

Employ 8-N3-ADP-HPD (a derivative of 8-azido-ADP) at concentrations near its IC50 (≈1 µM) for photoaffinity labeling of PARG [1]. The probe enables competitive binding studies with ADP-ribose polymers of varying lengths and branches, revealing that short linear polymers (5-15 units) compete effectively (80% inhibition of photoincorporation) whereas highly branched polymers do not [1]. This differential binding information is critical for understanding PARG substrate recognition and for developing targeted PARG inhibitors in cancer and DNA repair research.

Residue-Level Mapping of ABC Transporter Nucleotide Binding Domains (P-glycoprotein)

Use radioactive 8-azido-ADP (e.g., [α-32P]-8-azido-ADP) trapped with vanadate or beryllium fluoride to covalently label P-glycoprotein nucleotide binding sites [1]. Subsequent peptide mapping identifies conserved tyrosines (Tyr-398, Tyr-1041) as primary targets, providing structural constraints for homology modeling and insight into ATP hydrolysis mechanisms in multidrug resistance transporters [1]. This method is directly applicable to other ABC transporters involved in drug efflux and disease.

Click Chemistry-Enabled Proteomics for ADP-Binding Protein Identification

Leverage the azido group of 8-azido-ADP for post-labeling conjugation to alkyne-functionalized biotin or fluorophores via CuAAC or SPAAC click chemistry [1]. After UV-induced covalent attachment to target proteins, click conjugation enables streptavidin pull-down for LC-MS/MS identification of ADP-binding proteomes or fluorescent detection for in-gel analysis, eliminating the need for radioactive isotopes and expanding the utility of 8-azido-ADP to non-radioactive workflows.

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